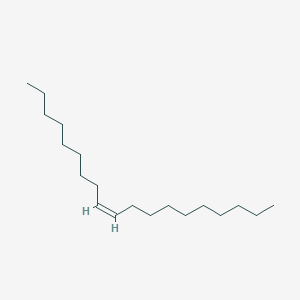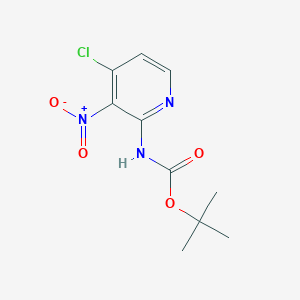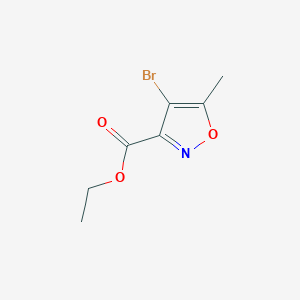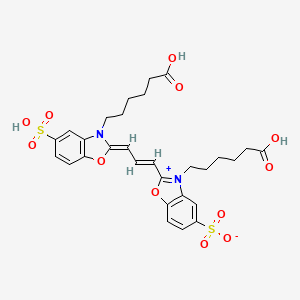
9Z-Nonadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9Z-Nonadecene: is an unsaturated hydrocarbon with the molecular formula C19H38 . It is a long-chain alkene characterized by a double bond at the ninth carbon atom in the Z-configuration (cis-configuration). This compound is known for its presence in various natural sources and its role in chemical communication among insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Nonadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound can involve the catalytic hydrogenation of nonadecynes or the selective dehydrogenation of nonadecanes. These processes are typically carried out in the presence of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9Z-Nonadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to nonadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine, and other halogens.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Nonadecane.
Substitution: Dihalides.
Aplicaciones Científicas De Investigación
Chemistry: 9Z-Nonadecene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in gas chromatography and mass spectrometry analyses .
Biology: In biological research, this compound is studied for its role in insect communication. It is a component of pheromones in certain insect species, influencing mating and other behaviors .
Medicine: While not directly used in medicine, the study of this compound and its derivatives can provide insights into the development of new pharmaceuticals, particularly in the field of antimicrobial agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, including surfactants and lubricants. Its unique properties make it valuable in the formulation of high-performance materials .
Mecanismo De Acción
The mechanism of action of 9Z-Nonadecene in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors, triggering a cascade of molecular events that lead to behavioral responses. The exact molecular targets and pathways can vary among different insect species .
Comparación Con Compuestos Similares
(6Z,9Z)-Nonadecadiene: Another long-chain alkene with two double bonds, used in similar applications as 9Z-Nonadecene.
(3Z,6Z,9Z)-Heptadecatriene: A triene with three double bonds, known for its role in insect communication.
(8Z)-Hexadecene: A shorter-chain alkene with a double bond at the eighth carbon, used in fragrance and flavor industries.
Uniqueness of this compound: this compound is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a pheromone component in insects highlights its importance in ecological and behavioral studies .
Propiedades
Fórmula molecular |
C19H38 |
|---|---|
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(Z)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17- |
Clave InChI |
UTPZTNSPDTWUBY-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)



![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)


![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
